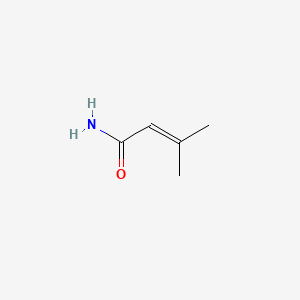

3-methylbut-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4(2)3-5(6)7/h3H,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNPOQXWAMXPTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196301 | |

| Record name | Senecioic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4479-75-8 | |

| Record name | 3-Methyl-2-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4479-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senecioic acid amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004479758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Senecioic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENECIOIC ACID AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY9K3N18VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Enduring Importance of α,β Unsaturated Amides in Chemical Synthesis

The utility of α,β-unsaturated amides in chemical synthesis is rooted in their distinct electronic properties, which render them susceptible to a variety of chemical transformations. These compounds serve as valuable building blocks for synthesizing a wide array of more complex molecules. nih.govresearchgate.net

The conjugated system of an α,β-unsaturated amide, comprising a carbonyl group and a carbon-carbon double bond, allows for 1,4-conjugate addition reactions, famously known as the Michael addition. oregonstate.edumasterorganicchemistry.comlscollege.ac.in This reaction is a powerful tool for carbon-carbon bond formation. lscollege.ac.in Furthermore, the double bond can undergo various other transformations, including catalytic hydrogenation and functionalization reactions. acs.orgrsc.org The amide functionality itself is a key feature in many biologically active molecules and provides a handle for further chemical modifications. researchgate.netacs.org

Recent advancements have focused on developing novel catalytic methods to synthesize and modify α,β-unsaturated amides with high efficiency and selectivity. For instance, palladium-catalyzed redox-neutral desaturation has been described as a method to prepare α,β-conjugated secondary amides without the need for external oxidants. nih.gov Additionally, copper(I)-catalyzed asymmetric 1,4-conjugate hydrophosphination of α,β-unsaturated amides provides a route to chiral phosphines bearing an amide moiety. acs.org The development of recyclable catalysts, such as DABCO-based ionic liquids for aza-Michael additions, highlights the ongoing efforts toward more sustainable synthetic methodologies. organic-chemistry.org

Research Trajectories for 3 Methylbut 2 Enamide and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods focus on the formation of the amide bond from carboxylic acid or its derivatives in a single key step.

Conventional Amidation Reactions

The most straightforward route to this compound involves the reaction of 3,3-dimethylacrylic acid with an amine source. A common approach is the conversion of the carboxylic acid to its more reactive acid chloride derivative using a reagent like oxalyl chloride in a suitable solvent such as dichloromethane (B109758), often with a catalytic amount of dimethylformamide (DMF). gla.ac.uk The resulting 3,3-dimethylacryloyl chloride can then be reacted with an amine to form the desired amide.

Another conventional method is the direct condensation of 3,3-dimethylacrylic acid with an amine, facilitated by a coupling agent. For instance, the reaction of 3,3-dimethylacrylic acid with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and triethylamine (B128534) (Et3N) in DMF yields the corresponding N-substituted this compound. nih.gov This approach is widely used due to its mild reaction conditions and high yields. nih.gov

Novel Coupling Reagents in Amide Formation

Modern organic synthesis has seen the development of numerous novel coupling reagents to improve the efficiency and scope of amidation reactions. These reagents are designed to minimize side reactions and racemization, particularly in peptide synthesis, but their application extends to the synthesis of simpler amides like this compound. researchgate.net

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are aminium-based reagents that generate highly reactive OBt esters in situ. researchgate.netsigmaaldrich.com These are often preferred for their speed and efficiency, even with sterically hindered substrates. sigmaaldrich.com Phosphonium-based reagents like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP are also effective and are known to minimize dehydration byproducts. nih.govresearchgate.net

More recent developments include coupling reagents based on Oxyma Pure (ethyl cyanohydroxyiminoacetate), such as COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which offer an alternative to potentially explosive triazole-based reagents. sigmaaldrich.com Another innovative reagent is N-methylynetoluenesulfonamide (MYTsA), which facilitates peptide bond formation via a stable α-acyloxyenamide active ester intermediate, effectively preventing racemization. iris-biotech.de The choice of coupling reagent can be critical, and a variety of options exist to suit specific reaction requirements, including those for electron-deficient amines and carboxylic acids where reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) and DMAP (4-Dimethylaminopyridine) have proven effective. nih.gov

Table 1: Selected Coupling Reagents for Amide Synthesis

| Reagent Class | Example Reagent | Activating Group | Key Features |

|---|---|---|---|

| Phosphonium | PyBOP | OBt Ester | Minimizes dehydration byproducts. nih.govresearchgate.net |

| Aminium (Uronium) | HBTU, HATU | OBt/OAt Ester | Fast reactions, suitable for automated synthesis. researchgate.netsigmaaldrich.com |

| Carbodiimide | EDC | O-acylisourea | Often used with additives like HOBt to prevent racemization. nih.gov |

| Immonium | COMU | Oxyma Ester | Non-explosive alternative to triazole-based reagents. sigmaaldrich.com |

| Ynamide | MYTsA | α-acyloxyenamide | Prevents racemization, suitable for N→C synthesis. iris-biotech.de |

Oxidation-Based Preparations

While less common for the direct synthesis of this compound itself, oxidation reactions of related compounds can be a viable pathway. For instance, the oxidation of 3-methylbut-2-enolide can lead to the formation of cis-β-formylcrotonic acid, a potential precursor. rsc.org Although direct oxidation of a corresponding alcohol or aldehyde to the amide is a known transformation, specific examples for this compound are not prominently featured in the reviewed literature.

Dehydrogenation Methodologies

An alternative strategy for introducing the α,β-unsaturation is through the dehydrogenation of a saturated precursor.

Transition Metal-Catalyzed Dehydrogenation Protocols

Transition metal catalysis offers a powerful tool for the α,β-dehydrogenation of saturated amides. A notable example is the nickel-catalyzed dehydrogenation of N,N-dibenzyl-3-methylbutanamide to afford N,N-dibenzyl-3-methylbut-2-enamide. This methodology utilizes NiBr2(dme) as the catalyst in conjunction with diethyl allyl phosphate (B84403) as the oxidant. orgsyn.org This approach addresses some limitations of previously reported palladium-catalyzed dehydrogenation methods. orgsyn.org The development of iron- and cobalt-catalyzed hydrogenation of α,β-unsaturated esters like ethyl-3-methylbut-2-enoate suggests the potential for reversible dehydrogenation processes under specific catalytic conditions, although direct application to amides requires further investigation. acs.org

Multi-Step Synthetic Sequences

In some cases, this compound is synthesized as part of a larger, multi-step sequence to obtain more complex target molecules. For example, in a convergent synthesis of (±)-methyl jasmonate, the related N,4,4-trimethoxy-N-methylbut-2-enamide was prepared as a key intermediate in a four-step sequence starting from chloroacetyl chloride. researchgate.net Similarly, the synthesis of (+)-spinoxazine B involved the preparation of N-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)(methylthio)methyl)-3-methylbut-2-enamide from ketene (B1206846) dithioacetal and this compound, which was prepared separately. jst.go.jp These examples highlight how the synthesis of this amide can be integrated into broader synthetic strategies. researchgate.netjst.go.jp

Table 2: Summary of Synthetic Approaches

| Methodology | Starting Material(s) | Key Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Conventional Amidation | 3,3-Dimethylacrylic acid, Amine | PyBOP, Et3N, DMF | N-substituted this compound | nih.gov |

| Conventional Amidation | 3,3-Dimethylacrylic acid | Oxalyl chloride, DMF, then Amine | This compound | gla.ac.uk |

| Dehydrogenation | N,N-dibenzyl-3-methylbutanamide | NiBr2(dme), diethyl allyl phosphate | N,N-dibenzyl-3-methylbut-2-enamide | orgsyn.org |

| Multi-step Synthesis | Ketene dithioacetal, this compound | NaH, DMSO | N-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)(methylthio)methyl)-3-methylbut-2-enamide | jst.go.jp |

| Multi-step Synthesis | Chloroacetyl chloride | Multi-step sequence | N,4,4-trimethoxy-N-methylbut-2-enamide | researchgate.net |

Conversion from Precursor Molecules

The synthesis of this compound and its N-substituted derivatives can be accomplished through various pathways starting from readily available precursor molecules. Common strategies include amide bond formation from a carboxylic acid or its derivatives, and the transformation of related esters or saturated amides.

From Carboxylic Acids and Acyl Chlorides: A primary method for synthesizing N-substituted 3-methylbut-2-enamides involves the direct coupling of 3,3-dimethylacrylic acid with a primary or secondary amine. This reaction is typically facilitated by a peptide coupling agent. For instance, the reaction of 3,3-dimethylacrylic acid with 2-(3,4-dimethoxyphenyl)ethylamine using (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) as the coupling agent in the presence of triethylamine (Et₃N) yields N-(3,4-dimethoxyphenethyl)-3-methylbut-2-enamide. nih.gov

Alternatively, the more reactive acyl chloride, isovaleryl chloride, can be reacted with an amine to first form a saturated amide, which is subsequently dehydrogenated. This two-step process was used to prepare N,N-dibenzyl-3-methylbut-2-enamide from N,N-dibenzyl-3-methylbutanamide. orgsyn.org

From Esters: Direct conversion from an ester precursor offers another route. This compound has been synthesized from ethyl-3,3-dimethyl-acrylate in dry methanol (B129727) using magnesium nitride. gla.ac.uk The reaction proceeds by allowing the suspension to warm from 0 °C to room temperature. gla.ac.uk

From β-Ketoamides: Derivatives such as 3-amino-N-methylbut-2-enamide can be prepared from β-ketoamide precursors. A modified procedure involves bubbling dry ammonia (B1221849) gas into a mixture of N-methyl-3-oxobutanamide and a molecular sieve in dry toluene (B28343) to yield the corresponding enaminoamide. mdpi.com

The following table summarizes various synthetic conversions from precursor molecules.

Table 1: Synthesis of this compound and its Derivatives from Precursors

| Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 3,3-Dimethylacrylic acid | 2-(3,4-dimethoxyphenyl)ethylamine, PyBOP, Et₃N, DMF, rt, 20 h | N-(3,4-Dimethoxyphenethyl)-3-methylbut-2-enamide | nih.gov |

| Ethyl-3,3-dimethyl-acrylate | Magnesium nitride, Dry methanol, 0 °C to rt | This compound | gla.ac.uk |

| N,N-Dibenzyl-3-methylbutanamide | 1) LiCyan, n-BuLi, THF, -45 °C to 0 °C; 2) Ni(cod)₂, PPh₃, Allyl phenyl sulfone | N,N-Dibenzyl-3-methylbut-2-enamide | orgsyn.org |

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of enamides is crucial, as the geometry of the carbon-carbon double bond can be critical for biological activity. gla.ac.uk While many methods exist, achieving high stereoselectivity, particularly for the thermodynamically less favored (Z)-isomers, can be challenging. gla.ac.uk

Peterson Olefination: A versatile and stereoselective method for preparing enamides involves a Peterson reaction manifold starting from vinylsilanes. organic-chemistry.org This multi-step sequence includes epoxidation of the vinylsilane, nucleophilic ring-opening of the resulting epoxysilane with sodium azide (B81097) (NaN₃), reduction of the azide, and a final one-pot N-acylation/Peterson elimination. organic-chemistry.org This process allows for predictable control over the double bond geometry under mild, aprotic conditions. organic-chemistry.org

From Halogenated Precursors: Highly stereoselective substitution reactions can be performed on precursors like ethyl (E)-3-halogeno-2-methylbut-2-enoates. rsc.org These reactions allow for the synthesis of various (E)-3-substituted derivatives while maintaining the initial stereochemistry of the double bond. rsc.org

Deacetoxylation: In the synthesis of the natural product Dasyclamide, a derivative of this compound, a stereoselective deacetoxylation was employed. beilstein-journals.org An acetate (B1210297) precursor was treated with sodium borohydride (B1222165) in tert-butanol (B103910) to yield the desired (E)-ester, which was subsequently hydrolyzed and coupled to form the final (E)-enamide product. beilstein-journals.org

Photochemical Isomerization: The stereochemistry of existing derivatives can sometimes be altered post-synthesis. For example, ultraviolet irradiation of diethyl (E)-2,4,5-trimethyl-3-oxahex-4-enedioate, a derivative related to the 2-methylbut-2-enoic acid scaffold, results in its conversion to the (Z)-isomer. rsc.org

The table below outlines several strategies for the stereoselective synthesis of this compound derivatives.

Table 2: Stereoselective Synthetic Approaches for this compound Derivatives

| Method | Substrate Type | Key Reagents/Conditions | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Peterson Olefination | Vinylsilanes | 1) Epoxidation; 2) NaN₃; 3) Reduction; 4) N-acylation/Elimination | Stereoselective formation of (E) or (Z)-enamides | organic-chemistry.org |

| Substitution | Ethyl (E)-3-halogeno-2-methylbut-2-enoates | Nucleophilic substitution | Retention of (E)-geometry | rsc.org |

| Deacetoxylation | Acetate precursor of an ester | NaBH₄, t-BuOH | Formation of (E)-ester, leading to (E)-enamide | beilstein-journals.org |

Chemical Reactivity and Reaction Mechanisms of 3 Methylbut 2 Enamide

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The electron-rich π-system of the carbon-carbon double bond in 3-methylbut-2-enamide is susceptible to attack by electrophiles. These reactions proceed through the formation of a carbocation intermediate, and the regioselectivity and stereoselectivity of the addition are key considerations.

Regioselectivity and Stereoselectivity in Addition Processes

The regioselectivity of electrophilic addition to this compound is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. lumenlearning.com In the case of this compound, the two carbons of the double bond are not equally substituted. The C2 carbon is bonded to one hydrogen and the C3 carbon is bonded to two methyl groups.

Protonation of the double bond by an electrophile (E⁺) can lead to two possible carbocation intermediates. Attack at the C2 carbon would result in a tertiary carbocation at C3, while attack at the C3 carbon would lead to a secondary carbocation at C2. Due to the greater stability of tertiary carbocations, the addition of the electrophile is expected to occur preferentially at the C2 position, leading to the formation of a tertiary carbocation at C3. The subsequent attack by a nucleophile (Nu⁻) would then occur at this C3 position.

The stereoselectivity of electrophilic additions, such as halogenation with Br₂, often proceeds via an anti-addition mechanism. nih.gov This is due to the formation of a cyclic intermediate, such as a bromonium ion, which blocks one face of the molecule, forcing the nucleophile to attack from the opposite side. nih.gov For this compound, this would result in the two added groups being on opposite sides of the original double bond plane.

Table 1: Predicted Regioselectivity in Electrophilic Addition to this compound

| Reactant | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |

|---|---|---|---|

| HBr | H⁺ | Br⁻ | 3-bromo-3-methylbutanamide |

Carbocation Intermediates and Rearrangement Phenomena

The formation of carbocation intermediates in electrophilic additions opens the possibility of rearrangements to form more stable carbocations. openstax.org While the initial protonation of this compound is expected to form a stable tertiary carbocation, in other less substituted α,β-unsaturated amides, rearrangements like hydride or alkyl shifts could occur if a more stable carbocation can be formed. libretexts.orgmasterorganicchemistry.com For instance, in the addition of HCl to 3-methyl-1-butene, a hydride shift is observed where a secondary carbocation rearranges to a more stable tertiary carbocation. openstax.org Although direct evidence for carbocation rearrangements in this compound is not extensively documented, the principles of carbocation chemistry suggest that such phenomena are possible under appropriate conditions, especially if a less stable carbocation were to form initially. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

Nucleophilic Attack and Amide Reactivity

The amide functional group in this compound possesses a carbonyl carbon that is electrophilic and susceptible to nucleophilic attack. However, amides are generally less reactive towards nucleophiles than other carbonyl compounds like ketones or esters due to the resonance delocalization of the nitrogen lone pair with the carbonyl group.

Common nucleophilic reactions at the amide group include hydrolysis and reduction. Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. bohrium.com This is followed by a series of proton transfers and elimination of the amine to yield a carboxylic acid. bohrium.com Base-catalyzed hydrolysis, which is generally more difficult for amides, proceeds by the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. bohrium.com

Reduction of amides, typically with strong reducing agents like lithium aluminum hydride (LiAlH₄), leads to the corresponding amine. semanticscholar.orgacs.org The mechanism involves the initial nucleophilic addition of a hydride ion to the carbonyl carbon. acs.org The carbonyl oxygen is subsequently eliminated as an aluminate salt, and a second hydride addition to the resulting iminium ion intermediate yields the amine. semanticscholar.orgacs.org It is important to note that LiAlH₄ can also reduce the carbon-carbon double bond in α,β-unsaturated systems under certain conditions. researchgate.net

Functionalization Reactions at sp²-Hybridized Carbons (β-C(sp²)-H)

Recent advancements in organic synthesis have enabled the direct functionalization of C-H bonds, providing a more atom-economical approach to modifying organic molecules. For this compound, the β-C(sp²)-H bond is a target for such transformations, allowing for the introduction of various substituents at this position.

Arylation Reactions

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the formation of carbon-carbon bonds. ntu.edu.sg While specific studies on this compound are limited, research on related enamides has demonstrated the feasibility of direct arylation at the β-position. ntu.edu.sg These reactions typically employ a palladium catalyst and an aryl halide or another aryl source. The mechanism is believed to involve a concerted metalation-deprotonation step at the β-C-H bond, facilitated by the amide group, followed by reductive elimination to form the arylated product.

Table 2: Representative Conditions for Palladium-Catalyzed β-Arylation of Enamides

| Catalyst | Ligand | Base | Solvent | Arylating Agent |

|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene (B28343) | Aryl Iodide |

Alkenylation and Alkynylation Reactions

The β-C(sp²)-H bond of enamides can also be functionalized through alkenylation and alkynylation reactions, often catalyzed by transition metals like rhodium and copper.

Rhodium(III)-catalyzed C-H alkenylation of acyclic enamides with allyl alcohols has been shown to be a versatile method for introducing alkenyl groups at the β-position with high regioselectivity and stereoselectivity. acs.orgacs.org The reaction mechanism is proposed to involve a chelation-assisted C-H activation to form a rhodacycle intermediate, followed by migratory insertion of the alkene and β-hydride elimination. acs.org

Table 3: Rhodium-Catalyzed β-Alkenylation of an Acyclic Enamide

| Rhodium Catalyst | Additive | Solvent | Alkene Source | Yield (%) |

|---|

Copper-catalyzed alkynylation provides a route to introduce alkyne moieties. While direct alkynylation of the β-C-H bond of this compound is not extensively reported, copper-catalyzed oxidative C-H/N-H annulation of benzamides with terminal alkynes demonstrates the potential for copper to mediate C-C bond formation at a C(sp²)-H bond ortho to the directing amide group. nih.gov This suggests that with a suitable directing group strategy, copper-catalyzed alkynylation at the β-position of enamides could be achievable.

Alkylation and Acylation Reactions

Alkylation and acylation of α,β-unsaturated amides like this compound can occur at several positions, including the nitrogen atom, the α-carbon, and the β-carbon, depending on the reagents and reaction conditions.

Alkylation: The primary amide nitrogen can be alkylated under basic conditions, though this often requires strong bases and can lead to mixtures of mono- and di-alkylated products. More synthetically useful alkylation reactions target the carbon framework. Conjugate addition, or Michael addition, of organocuprates (Gilman reagents) to the β-position is a common strategy. This reaction forms a new carbon-carbon bond at the β-carbon and generates a lithium enolate intermediate, which can then be trapped by an alkyl halide electrophile to achieve a second alkylation at the α-position. youtube.com This tandem conjugate addition–α-alkylation is a powerful method for the dialkylation of α,β-unsaturated systems. beilstein-journals.org

Another approach is the deconjugative α-alkylation, where treatment with a strong base like a chiral lithium amide can generate a dienediolate, which then reacts with an alkyl halide preferentially at the α-position. researchgate.net

Acylation: Acylation reactions can also be directed to the β-carbon through conjugate addition pathways. A notable example is the metallophosphite-catalyzed conjugate addition of acyl silanes to α,β-unsaturated amides. acs.orgnih.gov This reaction, which can be performed with high enantioselectivity, effectively installs an acyl group at the β-position, leading to the formation of γ-ketoamides after a desilylation step. acs.orgnih.gov

| Reaction Type | Reagents | Site of Functionalization | Key Features |

|---|---|---|---|

| Conjugate Alkylation | 1. R₂CuLi (Gilman Reagent) 2. R'-X (Alkyl Halide) | β-carbon, then α-carbon | Forms C-C bonds at both α and β positions; proceeds via an enolate intermediate. youtube.com |

| Deconjugative Alkylation | Chiral Lithium Amide, R-X | α-carbon | Can achieve high regio- and enantioselectivity. researchgate.net |

| Conjugate Acylation | Acyl Silane, Metallophosphite Catalyst | β-carbon | Catalytic and enantioselective method to form γ-ketoamides. acs.orgnih.gov |

Sulfonylation and Phosphorylation Reactions

Sulfonylation: The introduction of a sulfonyl group can be achieved through several methods. The amide nitrogen can be directly sulfonylated using a sulfonyl chloride in the presence of a base to form an N-sulfonyl derivative. For functionalization of the carbon skeleton, palladium-catalyzed decarboxylative allylic sulfonylation of related vinyl precursors provides access to γ-sulfonyl-α,β-unsaturated amides. acs.org More directly, the double bond of α,β-unsaturated systems can undergo hydrosulfonylation. For instance, photocatalytic methods have been developed for the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds using sulfonyl chlorides. bohrium.com These reactions often proceed via a radical addition mechanism to the double bond.

Phosphorylation: The synthesis of α,β-unsaturated amides containing phosphorus moieties is an area of interest for creating compounds with potential biological activity. While direct phosphorylation of the amide itself is less common, synthetic routes have been developed to incorporate phosphonate (B1237965) groups into the structure. One established method is the Horner–Wadsworth–Emmons (HWE) reaction of phosphonoacetamides with aldehydes to construct the α,β-unsaturated amide skeleton with a pendant phosphonate group. mdpi.com This approach allows for the creation of a wide variety of (E)-α,β-unsaturated amides incorporating α-aminophosphonates. mdpi.com

| Reaction Type | General Method | Typical Reagents | Product Type |

|---|---|---|---|

| N-Sulfonylation | Direct sulfonylation of the amide | R-SO₂Cl, Base | N-Sulfonyl-3-methylbut-2-enamide |

| Hydrosulfonylation | Addition across the C=C bond | R-SO₂Cl, Photocatalyst | β-Sulfonyl amide |

| Phosphonate Incorporation | Horner–Wadsworth–Emmons Reaction | Phosphonoacetamide, Aldehyde, Base | α,β-Unsaturated amide with phosphonate group |

Mechanistic Insights into C-H Functionalization Pathways

C-H functionalization represents a powerful strategy for modifying organic molecules by directly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized substrates. sigmaaldrich.com For this compound, several C-H bonds are potential targets for such reactions, including the vinylic C-H bonds at the α- and β-positions and the allylic C-H bonds of the two methyl groups.

Research on related α,β-unsaturated amides has shown that transition metal catalysis can achieve regioselective C-H functionalization. For example, copper(I)-catalyzed C-H α-trifluoromethylation of α,β-unsaturated amides has been developed, affording the corresponding (E)-α-trifluoromethylated products with high stereospecificity. acs.org The mechanism is believed to involve the coordination of the copper catalyst to the amide, facilitating the regioselective activation of the α-vinylic C-H bond.

Furthermore, studies involving triosmium carbonyl clusters have demonstrated the ready activation of the C-H bond on the β-carbon atom of unsaturated amides. researchgate.net This activation provides a platform for subsequent C-C bond formation through processes like hydrogen shifts and CO insertion. researchgate.net The mechanism involves the coordination of the metal cluster to the π-system of the unsaturated amide, lowering the activation energy for the cleavage of the β-C-H bond. The use of directing groups attached to the amide nitrogen is another common strategy to control the site of C-H activation in more complex systems. acs.org

| C-H Bond Position | Catalyst/Reagent | Reaction Type | Mechanistic Aspect |

|---|---|---|---|

| α-vinylic | Copper(I) Catalyst, Togni's Reagent | Trifluoromethylation | Regioselective activation facilitated by catalyst coordination. acs.org |

| β-vinylic | Triosmium Carbonyl Clusters | Activation/Oligomerization | Coordination to the π-system enables C-H bond cleavage. researchgate.net |

| Allylic (methyl groups) | Palladium or Rhodium Catalysts | Arylation/Vinylation | Often proceeds via allylic C-H activation, potentially forming a π-allylmetal intermediate. |

Radical Addition Reactions

The electron-deficient double bond of this compound is susceptible to the addition of nucleophilic carbon- and heteroatom-centered radicals. The reactivity of α,β-unsaturated amides in these reactions can be significantly enhanced by the use of Lewis acids, which coordinate to the carbonyl oxygen, increasing the electrophilicity of the β-carbon. acs.org

One such pathway is the radical-polar crossover mechanism. acs.org In this process, a radical (e.g., from an α-haloester) adds to the β-carbon of the unsaturated amide. The resulting α-carbonyl radical intermediate is a potent oxidant and can undergo a rapid single-electron transfer (SET) or atom transfer (e.g., iodine atom transfer) with a suitable donor. This step generates a cation (specifically, an iminium ion equivalent) and propagates the radical chain. acs.org The cationic intermediate is then trapped by a nucleophile, completing the non-reductive functionalization. This strategy allows for the construction of new carbon-carbon bonds without the typical reduction step that consumes the radical intermediate. acs.org

| Reaction | Radical Source | Key Mechanistic Step | Outcome |

|---|---|---|---|

| Non-Reductive Alkylation | α-Iodoesters, Iodoacetonitrile | Radical addition followed by rapid iodine atom transfer to form an iminium ion (Radical-Polar Crossover). acs.org | Addition of an alkyl group and preservation of functionality for further reaction. |

| Lewis Acid-Catalyzed Addition | Alkyl Radicals | Coordination of Lewis acid to carbonyl enhances the rate of radical addition to the β-carbon. beilstein-journals.orgacs.org | Formation of β-functionalized amide, often with high stereocontrol. beilstein-journals.org |

Cycloaddition Reactions

The carbon-carbon double bond in this compound can participate as a 2π component in various cycloaddition reactions, providing a direct route to cyclic and heterocyclic structures. The reactivity and stereochemical outcome are dictated by frontier molecular orbital (FMO) theory.

Common cycloadditions for α,β-unsaturated carbonyl compounds include [2+2], [3+2], and [4+2] reactions.

[2+2] Photocycloaddition: In the presence of UV light, this compound can undergo [2+2] cycloaddition with another alkene. These reactions often proceed via the triplet excited state of the enone system to form substituted cyclobutane (B1203170) rings. nih.gov

[3+2] Dipolar Cycloaddition: The double bond can act as a dipolarophile in reactions with 1,3-dipoles such as azomethine ylides, nitrile oxides, or nitrones. chemrxiv.org These reactions are a highly efficient method for constructing five-membered heterocyclic rings. For example, reaction with a nitrone would yield an isoxazolidine (B1194047) ring system.

[4+2] Cycloaddition (Diels-Alder Reaction): While the electron-deficient nature of the double bond makes it a suitable dienophile for reactions with electron-rich dienes, the reactivity of acyclic α,β-unsaturated amides can be lower than that of corresponding esters or ketones. The reaction leads to the formation of six-membered cyclohexene (B86901) rings.

Formal [3+3] Cycloaddition: More complex, formal cycloadditions have also been reported. For instance, vinylogous amides can undergo a formal [3+3] cycloaddition with α,β-unsaturated iminiums to construct six-membered piperidinyl heterocycles. acs.orgumn.edu

| Reaction Type | Reactant Partner | Product Ring System | Conditions |

|---|---|---|---|

| [2+2] Photocycloaddition | Alkene | Cyclobutane | UV Light |

| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrone) | Isoxazolidine | Thermal |

| [4+2] Diels-Alder | Diene | Cyclohexene | Thermal or Lewis Acid Catalysis |

| Formal [3+3] Cycloaddition | α,β-Unsaturated Iminium | Piperidine | Thermal |

Synthesis and Characterization of 3 Methylbut 2 Enamide Derivatives and Analogues

N-Substituted 3-Methylbut-2-enamide Derivatives

The nitrogen atom of the amide group in this compound serves as a key site for substitution, allowing for the synthesis of a diverse range of N-substituted derivatives. These modifications can significantly influence the chemical and physical properties of the parent compound.

A general procedure for the synthesis of N-benzyl-3-methylbut-2-enamide derivatives involves the reaction of a substituted benzylamine (B48309) with 3-methylbut-2-enoyl chloride in the presence of a base, such as triethylamine (B128534), in an appropriate solvent like dichloromethane (B109758). The reaction mixture is typically stirred at room temperature to afford the desired product.

| Derivative | Synthetic Method | Key Characterization Data |

| N-(2-Chlorobenzyl)-3-methylbut-2-enamide | Reaction of 2-chlorobenzylamine (B130927) with 3-methylbut-2-enoyl chloride | Crystal structure confirmed by X-ray diffraction researchgate.net |

The synthesis of N-aryl-3-methylbut-2-enamide derivatives can be achieved through the reaction of 3-methylbut-2-enoyl chloride with various substituted anilines. The reactivity of the aniline (B41778) is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups generally enhance the nucleophilicity of the amine, facilitating the reaction, while electron-withdrawing groups can decrease the reaction rate.

A typical synthetic protocol involves the dropwise addition of 3-methylbut-2-enoyl chloride to a solution of the substituted aniline and a base, such as pyridine (B92270) or triethylamine, in a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane. The reaction is often carried out at reduced temperatures (e.g., 0 °C) and then allowed to warm to room temperature. The product is then isolated and purified using standard techniques like crystallization or column chromatography.

| Derivative | Starting Materials | General Characterization |

| N-(substituted-phenyl)-3-methylbut-2-enamide | 3-methylbut-2-enoyl chloride, Substituted aniline | IR (cm⁻¹): ~3300 (N-H), ~1650 (C=O amide I), ~1530 (N-H bend, amide II). ¹H NMR (δ, ppm): signals for aromatic protons, vinyl proton, and methyl groups. |

N-formyl-3-methylbut-2-enamide represents an analogue where a formyl group is attached to the amide nitrogen. The synthesis of N-formyl amides can be challenging. One potential route involves the reaction of this compound with a formylating agent. The characterization of N-formyl groups by NMR spectroscopy often reveals the presence of rotamers due to restricted rotation around the N-CHO bond, leading to the observation of two distinct sets of signals for the formyl proton and adjacent nuclei. For instance, in a study on N-formyl-1,2,3-selenadiazolopyridines, the ¹H NMR spectra showed separate signals for the syn and anti isomers, with the formyl proton appearing at different chemical shifts for each rotamer. molport.com

| Analogue | Potential Synthetic Route | Expected NMR Features |

| N-Formyl-3-methylbut-2-enamide | Reaction of this compound with a formylating agent | ¹H NMR: Two signals for the formyl proton due to syn and anti rotamers. ¹³C NMR: Two signals for the formyl carbon. |

The Weinreb amide, or N-methoxy-N-methylamide, of 3-methylbut-2-enoic acid is a valuable synthetic intermediate. Its utility lies in its controlled reactivity towards organometallic reagents to afford ketones without the common side reaction of over-addition to form tertiary alcohols. The synthesis of N-methoxy-N-methyl-3-methylbut-2-enamide can be accomplished by reacting 3-methylbut-2-enoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine.

The characterization of Weinreb amides often shows distinct signals for the N-methoxy and N-methyl groups in NMR spectroscopy. In some cases, particularly with ortho-substituted aromatic Weinreb amides, restricted rotation around the aryl-carbonyl bond can lead to broadening of these signals or the appearance of multiple signals at room temperature.

| Analogue | Starting Materials | Typical Characterization Data |

| N-Methoxy-N-methyl-3-methylbut-2-enamide | 3-methylbut-2-enoyl chloride, N,O-dimethylhydroxylamine HCl | ¹H NMR (δ, ppm): ~3.7 (s, 3H, OCH₃), ~3.2 (s, 3H, NCH₃), signals for the 3-methylbut-2-enoyl moiety. ¹³C NMR (δ, ppm): ~170 (C=O), ~61 (OCH₃), ~32 (NCH₃). |

Halogenated this compound Derivatives

The introduction of halogen atoms into the this compound structure can significantly alter its chemical reactivity and biological properties. Halogenation can occur at either the vinyl or the methyl positions, leading to a variety of derivatives.

Direct halogenation of the double bond of this compound can be achieved using standard halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) under appropriate conditions. The regioselectivity of the halogenation would be a key factor in such syntheses. While specific literature on the halogenation of this compound is limited, general methods for the halogenation of α,β-unsaturated amides can be applied.

| Derivative Type | Potential Reagents | Expected Structural Features |

| Brominated Derivatives | N-Bromosuccinimide (NBS) | Bromine atom addition to the double bond or substitution at the allylic position. |

| Chlorinated Derivatives | N-Chlorosuccinimide (NCS), SO₂Cl₂ | Chlorine atom addition to the double bond or substitution at the allylic position. |

Heterocyclic Derivatives Incorporating the this compound Moiety

The this compound scaffold can be incorporated into various heterocyclic systems, leading to compounds with potentially interesting biological activities. The enamide functionality provides a reactive handle for cyclization reactions to form heterocycles such as oxazoles, thiazoles, and pyrroles.

Oxazole Derivatives: The synthesis of oxazoles from enamides has been reported through various methods. One approach involves the annulation of enamides using N-bromosuccinimide and dimethyl sulfide (B99878) in the presence of a mild base. This method is tolerant to a wide range of substituents and allows for a one-pot synthesis of substituted oxazoles.

Thiazole (B1198619) Derivatives: Thiazole rings can be constructed from precursors derived from this compound. A common method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. By converting this compound to a suitable α-haloketone or thioamide derivative, this pathway could be utilized.

Pyrrole (B145914) Derivatives: The synthesis of pyrroles from enamide-containing structures is also a known transformation. For example, the Van Leusen pyrrole synthesis involves the reaction of a compound containing an activated double bond with tosylmethyl isocyanide (TosMIC) to form the pyrrole ring. nih.gov

| Heterocycle | General Synthetic Strategy | Key Precursor from this compound |

| Oxazole | Cyclization of an enamide | This compound derivative |

| Thiazole | Hantzsch synthesis | α-Haloketone or thioamide derived from this compound |

| Pyrrole | Van Leusen reaction | An activated alkene derivative of this compound |

Quinazoline (B50416) Derivatives

The synthesis of quinazoline derivatives directly from this compound or other simple enamides is not a widely documented transformation in chemical literature. Prevailing synthetic routes to the quinazoline core typically commence from precursors that already contain an aniline or anthranilic acid moiety, such as 2-aminobenzamides or 2-aminophenyl ketones. marquette.eduorganic-chemistry.org These methods involve reactions like dehydrogenative or deaminative coupling, which are not directly initiated by the enamide functionality of a compound like this compound. marquette.edu While enamides are versatile intermediates in organic synthesis, their application in the direct construction of the quinazoline ring system is not a prominently reported strategy.

Pyrimidin-4-one Derivatives

A modern and efficient method for synthesizing substituted pyrimidin-4-one derivatives involves the direct C-H functionalization of enamides. A notable example is the ruthenium-catalyzed heteroannulation reaction between enamides and isocyanates. nih.gov This process is characterized by its high step- and atom-economy, providing a direct route to these valuable heterocyclic scaffolds.

The reaction typically proceeds by employing a ruthenium(II) catalyst, which facilitates the C-H activation at the β-position of the enamide. This is followed by the insertion of the isocyanate and subsequent cyclization to form the pyrimidin-4-one ring. The methodology demonstrates a broad substrate scope, accommodating various functional groups on both the enamide and the isocyanate partner. A representative transformation is shown below, illustrating the synthesis of a pyrimidin-4-one from a generic enamide and an aryl isocyanate.

Table 1: Synthesis of Pyrimidin-4-one Derivatives via Ruthenium-Catalyzed Annulation Data is representative of the general reaction scope reported in the literature.

Oxazaborine, Diazaborinone, and Triazaborine Compounds

A family of boron-containing heterocyclic compounds, including oxazaborines, diazaborinones, and triazaborines, can be synthesized from β-enaminoamides, which are closely related to this compound. The synthesis involves the reaction of these polarized ethylenes with diazonium tetraphenylborates. The specific products formed are highly dependent on the reaction conditions, such as temperature and the presence of additives.

The reaction of β-enaminoamides with 4-methylbenzenediazonium (B1208422) tetraphenylborate (B1193919) can yield a mixture of products. For instance, stirring the reactants in dichloromethane (CH2Cl2) at room temperature may lead to the formation of one set of products, while refluxing in a CH2Cl2/toluene (B28343) mixture can yield another. These reactions pave the way for a variety of boron-containing heterocycles, which are of interest in materials science and medicinal chemistry. The synthesized compounds are typically characterized using a suite of spectroscopic methods including NMR (¹H, ¹³C, ¹¹B, ¹⁵N), IR, and UV-Vis spectroscopy, as well as high-resolution mass spectrometry (HRMS).

Table 2: Synthesis of Boron-Containing Heterocycles from Enaminoamides

Natural Product Analogues Derived from this compound

The this compound (also known as senecioamide) structural motif is present in a number of natural products. These compounds are often isolated from plants and exhibit a range of biological activities. The synthesis of these natural products and their analogues is an active area of research, often requiring stereoselective methods to establish the geometry of the double bond, which is typically in the Z-configuration.

Examples of such natural products include Lansiumamide A, Lansiumamide B, and Z-Alatamide. rsc.org These molecules are characterized by the N-acylation of an amino acid or amine moiety with 3-methylbut-2-enoic acid (senecioic acid). The facile synthesis of these Z-enamide-bearing natural products can be achieved through modern synthetic methods, such as the stereoselective amidation of alkynes mediated by a DMSO-KOH system. rsc.org

Table 3: Examples of Natural Products Containing the this compound Moiety

Stereochemical Considerations in Derivative Synthesis

The stereochemistry of the carbon-carbon double bond in this compound and its derivatives is a critical aspect of their synthesis and reactivity. The enamide can exist as either the E (trans) or Z (cis) isomer, and the ability to selectively synthesize one over the other is crucial, as the isomerism can significantly impact the biological activity and the stereochemical outcome of subsequent reactions.

Methods for the stereoselective synthesis of enamides often rely on transition-metal-catalyzed reactions. For example, palladium-catalyzed hydroamidation of terminal alkynes can lead to the selective formation of Z-enamides. nih.govdntb.gov.ua This selectivity is often attributed to the formation of an intermediate vinyl-palladium complex where intramolecular hydrogen bonding between the amide proton and a carbonyl group on the alkyne substrate stabilizes the transition state leading to the Z-isomer. dntb.gov.ua

Furthermore, the pre-existing stereochemistry of an enamide derivative can direct the outcome of subsequent transformations. In Suzuki-Miyaura cross-coupling reactions of β-enamido triflates, the stereochemistry of the resulting β,β-diaryl-substituted enamide can be controlled by the choice of the palladium catalyst and its associated ligands. nih.gov For instance, using a catalyst like Pd(PPh₃)₄ often leads to retention of the original double bond configuration, whereas a catalyst system with a different ligand, such as dppf, can result in an inversion of configuration. nih.gov This ligand-dependent stereoselectivity provides a powerful tool for accessing both E and Z isomers of highly substituted enamides from a single precursor.

Advanced Spectroscopic and Structural Elucidation of 3 Methylbut 2 Enamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework, revealing the connectivity and spatial arrangement of atoms. For 3-methylbut-2-enamide, a combination of one-dimensional and advanced two-dimensional NMR techniques is employed to unequivocally assign all proton and carbon signals.

¹H NMR Spectroscopic Analysis of this compound

The proton NMR (¹H NMR) spectrum of this compound offers a wealth of information regarding the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their chemical nature. The analysis of the spectrum reveals characteristic signals corresponding to the vinylic proton, the amide protons, and the methyl groups.

A detailed assignment of the proton signals is presented in the table below. The vinylic proton is expected to appear as a singlet or a finely split multiplet, influenced by long-range coupling. The two methyl groups attached to the double bond are chemically distinct and thus exhibit separate signals. The protons of the amide group can display broad signals due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.7 | s | 1H | H-2 |

| ~5.5-7.0 | br s | 2H | -NH₂ |

| ~2.1 | s | 3H | -CH₃ (trans to C=O) |

| ~1.9 | s | 3H | -CH₃ (cis to C=O) |

Note: Predicted data based on typical chemical shift values and analysis of related structures. Actual experimental values may vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopic Analysis of this compound

Complementing the ¹H NMR data, the carbon-13 NMR (¹³C NMR) spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, five distinct carbon signals are anticipated, corresponding to the carbonyl carbon, the two olefinic carbons, and the two methyl carbons.

The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. The two sp²-hybridized carbons of the double bond will have distinct chemical shifts, and the two methyl carbons will also be non-equivalent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| ~170 | C=O (C-1) |

| ~155 | C-3 |

| ~118 | C-2 |

| ~27 | -CH₃ (trans to C=O) |

| ~20 | -CH₃ (cis to C=O) |

Note: Predicted data based on typical chemical shift values and analysis of related structures. Actual experimental values may vary based on solvent and other experimental conditions.

Advanced NMR Techniques for Structural Assignment

To overcome the limitations of one-dimensional NMR and to confirm the structural assignments, a suite of advanced 2D NMR experiments are invaluable. These techniques provide through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between protons, although for this compound with its isolated spin systems, its utility might be in confirming the absence of vicinal proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl groups and the vinylic proton to their corresponding carbon signals.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can differentiate between CH, CH₂, and CH₃ groups, providing further confirmation of the carbon assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₅H₉NO), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 100.0757 |

| [M+Na]⁺ | 122.0576 |

Note: These are calculated values. Experimental determination would provide a precise mass measurement for formula confirmation.

Tandem Mass Spectrometry Techniques

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision with an inert gas (Collision-Induced Dissociation or CID), and the analysis of the resulting fragment ions (product ions). This technique provides detailed structural information by revealing the connectivity of the molecule.

The fragmentation of this compound would likely proceed through characteristic pathways for amides and unsaturated systems. Key fragmentation pathways could include:

Loss of the amide group: Cleavage of the C-N bond could lead to the formation of an acylium ion.

Cleavage of the methyl groups: Loss of a methyl radical from the molecular ion is a common fragmentation pathway.

McLafferty rearrangement: Although less likely for this specific structure, rearrangements involving the amide protons could potentially occur.

The analysis of the MS/MS spectrum would allow for the piecing together of the molecular structure based on the observed neutral losses and the masses of the fragment ions.

X-ray Crystallography

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

The crystal structure of this derivative was determined to be monoclinic with a P2/c space group. pharmatutor.org The complete molecule is generated by a crystallographic inversion center. pharmatutor.org Key crystallographic data and parameters for this derivative are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical formula | C₂₈H₃₂N₂O₄S₂ |

| Molar mass | 524.68 g/mol |

| Crystal system | Monoclinic |

| Space group | P2/c |

| a (Å) | 10.6574 (4) |

| b (Å) | 20.8073 (8) |

| c (Å) | 6.4015 (2) |

| β (°) | 105.673 (2) |

| Volume (ų) | 1366.76 (8) |

| Z | 2 |

| Radiation type | Mo Kα |

| Temperature (K) | 296 |

In this structure, the dihedral angle between the central and pendant aromatic rings is 46.78 (7)°. pharmatutor.org The C—S—N—C torsion angle is 73.64 (15)°, indicating a gauche conformation for the sulfonamide bridge. vscht.cz The crystal structure is stabilized by weak C—H···O interactions, which link the molecules into a two-dimensional network. pharmatutor.orgvscht.cz

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of molecular structures. IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present, while UV-Vis spectroscopy investigates electronic transitions, which is particularly useful for studying conjugated systems.

Infrared (IR) Spectroscopy

The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. For α,β-unsaturated amides like this compound and its derivatives, key vibrational modes include the N-H, C=O, C=C, and C-N bonds.

While specific IR data for the parent this compound is not detailed in the available literature, data for derivatives such as 3-methyl-N-phenylbut-2-enamide can provide valuable insights. The table below lists the expected characteristic IR absorption regions for the functional groups present in this compound and its N-substituted derivatives.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (primary/secondary amides) | Stretching | 3500-3100 |

| C-H (alkenyl) | Stretching | 3100-3000 |

| C-H (alkyl) | Stretching | 3000-2850 |

| C=O (Amide I band) | Stretching | 1680-1630 |

| C=C (conjugated) | Stretching | 1650-1600 |

| N-H (Amide II band) | Bending | 1640-1550 |

| C-N | Stretching | 1400-1200 |

The conjugation of the carbon-carbon double bond with the carbonyl group in this compound is expected to lower the C=O stretching frequency compared to a saturated amide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly informative for compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The α,β-unsaturated amide system in this compound constitutes a chromophore. The absorption of UV light by such a system typically results in π → π* and n → π* electronic transitions. libretexts.orgshu.ac.uk

The π → π* transition is generally of high intensity and corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com The n → π* transition, which is of lower intensity, involves the promotion of an electron from a non-bonding orbital (the lone pair on the oxygen or nitrogen atom) to a π* antibonding orbital. youtube.com

For α,β-unsaturated carbonyl compounds, the π → π* transition is often observed in the range of 200-250 nm. The position of the absorption maximum (λ_max) can be influenced by the solvent and the presence of substituents on the chromophore. For instance, the addition of alkyl groups to the double bond tends to cause a bathochromic (red) shift, moving the absorption to a longer wavelength.

Computational Chemistry Studies of 3 Methylbut 2 Enamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation (the equilibrium geometry) and to describe the electronic landscape.

The optimized geometry of 3-methylbut-2-enamide reveals key structural parameters. The molecule possesses a planar amide group and a C=C double bond, which introduces rigidity to the carbon backbone. The electronic structure is characterized by the delocalization of π-electrons across the C=C double bond and the C=O bond of the amide group. This conjugation influences the molecule's reactivity and spectroscopic properties. The distribution of electron density, often visualized through electrostatic potential maps, highlights the electron-rich oxygen atom and the electron-deficient amide proton, indicating sites prone to electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Geometric Parameters for this compound Note: This data is representative of typical outputs from quantum chemical calculations (e.g., using DFT with a basis set like 6-31G) and is provided for illustrative purposes.*

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C=O | ~1.23 Å |

| C-N | ~1.35 Å | |

| C=C | ~1.34 Å | |

| C-C | ~1.50 Å | |

| Bond Angles | O=C-N | ~123° |

| C-C=C | ~125° |

Reaction Pathway Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping the energetic landscape of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed. This allows chemists to understand the feasibility of a reaction, predict its products, and gain insight into its mechanism. For this compound, this could involve modeling reactions such as hydrolysis of the amide, addition to the double bond, or polymerization. The process involves identifying all stationary points on the potential energy surface and connecting them to construct a comprehensive energy profile. mdpi.com

A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants transform into products. dntb.gov.ua It represents the energy maximum along the reaction coordinate and is a critical point for understanding reaction kinetics. Locating the precise geometry and energy of a transition state is a primary goal of computational reaction modeling.

For a hypothetical reaction, such as the acid-catalyzed hydrolysis of this compound, computational analysis would involve searching for the transition state corresponding to the nucleophilic attack of a water molecule on the protonated amide carbon. The successful location of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency. nih.gov This imaginary frequency corresponds to the vibrational mode along which the molecule breaks apart to form products.

Table 2: Illustrative Transition State Analysis Data Note: This table illustrates typical computational outputs for a transition state in a hypothetical reaction of this compound.

| Property | Value | Description |

|---|---|---|

| Relative Energy (Activation Barrier) | +15 to +30 kcal/mol | The energy required to overcome the reaction barrier. |

| Imaginary Frequency | -250 cm⁻¹ | Confirms the structure is a true transition state. |

| Key Interatomic Distance | H₂O···C=O distance: ~2.1 Å | Shows the bond being formed during the reaction. |

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It has become a workhorse in computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. frontiersin.orgrsc.orgnih.gov

Using DFT, researchers can explore competing reaction pathways. For example, in an addition reaction to the double bond of this compound, DFT calculations can determine whether the reaction proceeds via a concerted or a stepwise mechanism by comparing the activation energies of the respective pathways. The calculated energies of intermediates and transition states provide a quantitative basis for favoring one mechanism over another, aligning theoretical predictions with experimental observations. frontiersin.org

Molecular Docking Simulations Involving this compound Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is most commonly used to predict the interaction between a small molecule (ligand) and a protein (receptor). While specific docking studies on this compound are not prominent, the methodology can be applied to its analogues to explore their potential biological activity. nih.gov

In a typical docking simulation, a library of this compound analogues would be computationally placed into the active site of a target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol), and the top-scoring compounds are identified as potential leads for further development. plos.org The simulation also reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netmdpi.com

Table 3: Hypothetical Molecular Docking Results for a this compound Analogue Note: This data is representative of typical outputs from a molecular docking simulation.

| Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Analogue A | -8.5 | TYR 122, SER 95 | Hydrogen Bond |

| LEU 84, VAL 101 | Hydrophobic | ||

| Analogue B | -7.9 | ASP 93 | Hydrogen Bond, Electrostatic |

Structure-Property Relationship Predictions from Computational Data

The data generated from quantum chemical calculations can be used to predict a wide range of molecular properties and to establish Quantitative Structure-Property Relationships (QSPR) or Quantitative Structure-Activity Relationships (QSAR). These models correlate computed molecular descriptors with observed physical properties or biological activities.

For this compound, calculated descriptors such as the dipole moment, polarizability, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be used to predict its solubility, reactivity, and potential for intermolecular interactions. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. These predictions can accelerate the design of new molecules with desired properties without the need for extensive synthesis and testing.

Table 4: Predicted Molecular Properties of this compound from Computational Data Note: These values are typical outputs from DFT calculations and are used for QSPR/QSAR studies.

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~3.5 - 4.0 Debye | Indicates polarity and influences solubility in polar solvents. |

| HOMO Energy | ~ -7.0 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ +1.5 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~8.5 eV | Indicates high kinetic stability and low reactivity. |

| Polarizability | ~9.5 ų | Measures the deformability of the electron cloud. |

3 Methylbut 2 Enamide As a Key Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The unique structural motif of 3-methylbut-2-enamide, characterized by a conjugated system and a nucleophilic nitrogen atom, allows it to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity has been harnessed by synthetic chemists to forge key structural elements within larger, more complex molecules.

Construction of Natural Product Scaffolds

While direct, widespread application of this compound as a starting material in the total synthesis of numerous natural products is not extensively documented, its structural core is a recurring motif in a variety of biologically active alkaloids. Enamides, as a class, are recognized as crucial synthons for the construction of nitrogen-containing heterocyclic rings, which form the core of many alkaloid families.

The reactivity of the enamide functionality allows for its participation in various cyclization strategies, including aza-Prins cyclizations, annulations, and polycyclizations, to generate diverse N-heterocyclic systems. These reactions are instrumental in assembling the intricate frameworks of alkaloids, which often possess significant physiological activity. The methyl group in this compound can influence the stereochemical outcome of these cyclizations, providing a degree of control in the synthesis of chiral natural products.

Table 1: Examples of Alkaloid Classes Synthesized Using Enamide Cyclization Strategies

| Alkaloid Class | Key Cyclization Strategy | Resulting Heterocyclic Core |

| Lycopodium Alkaloids | Aza-Prins Cyclization | Fused and Bridged Ring Systems |

| Cephalotaxus Alkaloids | [3+2] Annulation | Spirocyclic Systems |

| Fawcettimine-type Alkaloids | Divergent Cyclization | Fused Triangular Ring Systems |

Formation of Macrocyclic Systems

The incorporation of this compound and its derivatives into linear precursors has proven to be a valuable strategy for the synthesis of macrocyclic compounds. Macrocycles are of significant interest in medicinal chemistry due to their unique conformational properties and ability to interact with challenging biological targets.

One notable example involves the use of an ene-enamide moiety in a ring-closing metathesis (RCM) reaction to construct the macrocyclic core of the cyclopeptide alkaloid, paliurine E. Research in this area has demonstrated that the presence of a methyl group on the enamide fragment, as is the case in a derivative of this compound, can be crucial for the success of the macrocyclization. In the synthesis of paliurine E, it was observed that appending a methyl group to the enamide moiety led to a significant increase in the yield of the desired macrocyclic product. This has been attributed to the steric and electronic influence of the methyl group, which likely favors the desired conformation for ring closure and enhances the stability of the enamide functionality.

Table 2: Impact of Enamide Substitution on Macrocyclization Yield

| Enamide Precursor | Ring-Closing Metathesis Yield |

| Unsubstituted Ene-enamide | Low |

| Methyl-substituted Ene-enamide | Significantly Improved |

Strategic Intermediate in Multistep Synthesis Routes

Beyond its role as a primary building block, this compound can also function as a key strategic intermediate in lengthy and complex synthetic sequences. Its α,β-unsaturated nature allows for a variety of chemical transformations, enabling the introduction of further complexity and functionality into a molecule.

In multistep syntheses, a molecule containing the this compound core can be strategically elaborated. For instance, the double bond can undergo various addition reactions, including Michael additions, to introduce new substituents at the β-position. The amide functionality itself can be hydrolyzed or reduced to an amine, providing a handle for further diversification. This versatility allows synthetic chemists to use the this compound unit as a stable and reliable platform from which to construct more elaborate molecular architectures. The predictable reactivity of this intermediate makes it a valuable tool in retrosynthetic analysis, allowing for the logical disconnection of complex target molecules back to simpler, readily available starting materials.

Modular Synthesis Applications

The concept of modular synthesis, where complex molecules are assembled from a set of interchangeable building blocks or "modules," is a powerful strategy in modern organic chemistry. The structure of this compound lends itself to such approaches.

As a bifunctional molecule, containing both an electrophilic double bond and a nucleophilic amide, this compound can be envisioned as a module that can be coupled with other synthetic fragments in a controlled and predictable manner. For example, the nitrogen atom can be functionalized with a variety of substituents prior to its incorporation into a larger molecule, allowing for the rapid generation of a library of analogues with diverse properties.

Furthermore, α,β-unsaturated amides, in general, are valuable components in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. These reactions are highly sought after for their efficiency and atom economy. The reactivity profile of this compound makes it a potential candidate for the development of novel multicomponent reactions, where it could serve as a key module for the rapid assembly of diverse chemical scaffolds. While specific, widely adopted modular synthesis platforms explicitly based on this compound are not yet prevalent, the inherent modularity of its structure suggests significant potential for its future application in this area of synthetic chemistry.

Catalytic Transformations Involving 3 Methylbut 2 Enamide

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of 3-methylbut-2-enamide, leveraging the unique properties of metals to activate and transform the molecule's double bond and adjacent C-H bonds.

The direct dehydrogenation of saturated amides to their α,β-unsaturated counterparts is a significant transformation, and recent advancements have demonstrated the feasibility of this process for secondary amides. A notable palladium-catalyzed redox-neutral desaturation method allows for the preparation of α,β-conjugated secondary amides without the need for external oxidants. This approach relies on the cleavage of an N–O bond as the driving force for the formal dehydrogenation, representing a novel strategy for carbonyl desaturation rsc.org. While direct dehydrogenation of a pre-existing saturated amide is one route, another involves the amide-directed dehydrogenation of aliphatic amides using a bidentate directing group under palladium catalysis iitm.ac.in.

Furthermore, a transition-metal-free radical process for the selective α,β-dehydrogenation of saturated amides has been developed, which overcomes the challenge of the low α-acidity of amides through a radical activation strategy acs.orgnih.gov. This method has been successfully applied to prepare α,β-unsaturated Weinreb amides and acrylamides from their corresponding saturated precursors acs.orgnih.gov.

Table 1: Examples of Catalytic Dehydrogenation of Amides

| Catalyst System | Substrate Type | Product Type | Key Features |

| Palladium Catalyst | Saturated Secondary Amide | α,β-Unsaturated Secondary Amide | Redox-neutral, no external oxidant required rsc.org. |

| Palladium(II) with 8-aminoquinoline (B160924) directing group | Aliphatic Amide | Conjugated Dienamide | Amide-directed dehydrogenation iitm.ac.in. |

| TEMPO/KOtBu | Saturated Amide | α,β-Unsaturated Amide | Transition-metal-free, radical mechanism acs.orgnih.gov. |

Note: This table is illustrative of general amide dehydrogenation and its potential application to precursors of this compound.

The addition of oxygen and nitrogen nucleophiles across the double bond of α,β-unsaturated amides is a fundamental transformation. Transition metal catalysts, particularly those based on copper and palladium, are effective in promoting such reactions. Copper-catalyzed intermolecular [3+2] annulation of enamides with 2-arylidene-1,3-indandiones has been developed for the synthesis of spirocyclic pyrrolines, demonstrating the reactivity of the enamide system towards C-N bond formation in a more complex setting researchgate.net.

Direct C-H amination of hydrocarbons, a highly desirable transformation, has seen significant progress with various transition-metal mediators, including copper, silver, cobalt, manganese, and palladium ibs.re.kr. While specific examples with this compound are not prevalent in the literature, the general principles of transition-metal-catalyzed hydroamination and C-H amination are applicable to α,β-unsaturated systems acs.orgacs.org. These reactions often proceed through the activation of the C=C double bond or a C-H bond, followed by nucleophilic attack of the amine.